JNJ-5207787

概要

説明

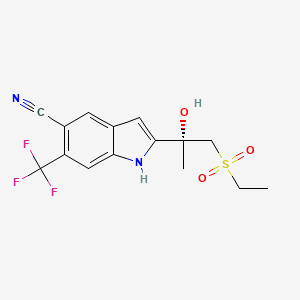

JNJ-5207787は、神経ペプチドY Y2受容体の非ペプチド性選択的アンタゴニストです。 血液脳関門を透過し、他の神経ペプチドY受容体よりもY2受容体に対して高い選択性でペプチドYYの結合を阻害することが知られています .

科学的研究の応用

JNJ-5207787は、次のような幅広い科学研究における応用を有しています。

化学: 神経ペプチドY Y2受容体とその他の分子との相互作用を研究するためのツール化合物として使用されます。

生物学: 食欲調節やストレス応答など、さまざまな生物学的プロセスにおける神経ペプチドY Y2受容体の役割を理解するための研究に使用されます。

医学: 神経ペプチドYシグナル伝達を調節する能力により、肥満、不安、てんかんなどの疾患に対する潜在的な治療的応用が調査されています。

作用機序

JNJ-5207787は、神経ペプチドY Y2受容体に選択的に結合し、拮抗作用を発揮することで効果を発揮します。この受容体は、食欲調節、不安、ストレス応答など、さまざまな生理学的プロセスに関与しています。 This compoundは、ペプチドYYのY2受容体への結合を阻害することにより、これらのプロセスに関連するシグナル伝達経路を調節します .

生化学分析

Biochemical Properties

JNJ-5207787 is known for its high selectivity and affinity for the neuropeptide Y receptor Y2 (NPY2R). It inhibits the binding of peptide YY (PYY) to the NPY2R with a pIC50 of 7.0 for the human receptor and 7.1 for the rat receptor . This compound displays over 100-fold selectivity for NPY2R over other NPY receptors, such as Y1, Y4, and Y5 . The interaction between this compound and NPY2R involves the blocking of peptide YY binding, which in turn affects various downstream signaling pathways.

Cellular Effects

This compound has been shown to influence several cellular processes by antagonizing the NPY2R. In vitro studies have demonstrated that this compound inhibits PYY-stimulated [^35S]GTPγS binding to basal levels . This inhibition affects cell signaling pathways associated with the NPY2R, leading to changes in cellular metabolism and gene expression. Additionally, this compound has been observed to penetrate the blood-brain barrier and occupy Y2 receptor binding sites in various brain regions, including the hypothalamus, hippocampus, and amygdala .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the NPY2R, where it acts as a competitive antagonist. By inhibiting the binding of peptide YY to the receptor, this compound prevents the activation of downstream signaling pathways that are typically mediated by the NPY2R . This inhibition can lead to reduced activity of G-protein coupled receptor (GPCR) signaling, affecting various physiological processes such as appetite regulation, anxiety, and stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has been shown to be stable under standard storage conditions, with a shelf life of up to four years . In in vivo studies, this compound has demonstrated sustained receptor occupancy and biological activity over time. For example, in rat models, the compound was found to occupy up to 50% of Y2 receptor binding sites in the hypothalamus after intraperitoneal administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats, a dosage of 30 mg/kg administered intraperitoneally resulted in significant brain penetration and receptor occupancy . Higher doses have been associated with increased receptor occupancy and more pronounced biological effects. The compound has also been shown to induce adverse effects at high doses, such as increased seizure activity in certain experimental models .

Metabolic Pathways

This compound is involved in metabolic pathways associated with the NPY2R. By antagonizing this receptor, the compound can influence metabolic processes regulated by neuropeptide Y, such as energy balance, food intake, and glucose metabolism . The interaction with NPY2R can lead to changes in metabolic flux and alterations in the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through its interaction with the NPY2R. The compound has been shown to penetrate the blood-brain barrier and localize to specific brain regions where the NPY2R is expressed . This distribution is facilitated by the compound’s ability to bind selectively to the receptor, allowing it to accumulate in target tissues.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its binding to the NPY2R on the cell surface. This interaction can influence the receptor’s activity and function, leading to changes in downstream signaling pathways. Additionally, the compound may undergo post-translational modifications that affect its localization and activity within specific cellular compartments .

準備方法

JNJ-5207787の合成には、重要な中間体の調製から始まる複数の手順が含まれます。 最終生成物は、一連のカップリング反応と精製手順を経て得られます . This compoundの工業生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路に従う可能性があります。

化学反応の分析

JNJ-5207787は、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: この化合物は、還元反応によって官能基を修飾することができます。

置換: This compoundは、特にインドール環とピペリジン環において置換反応を受けることができ、さまざまなアナログを形成します

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。

類似化合物との比較

JNJ-5207787は、神経ペプチドY Y2受容体に対する高い選択性と血液脳関門を透過する能力においてユニークです。類似の化合物には、次のようなものがあります。

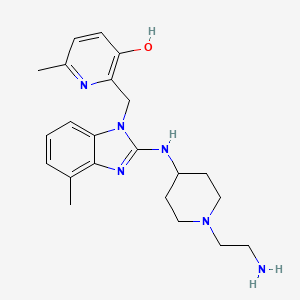

JNJ-31020028: This compoundよりも高い親和性と効力を有する別の選択的Y2受容体アンタゴニスト.

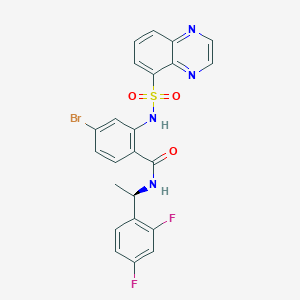

BIIE0246: This compoundと比較して、構造的特性が異なり、脳への浸透性が低いペプチドミメティックY2受容体アンタゴニスト.

これらの化合物は、this compoundの選択性と脳への浸透能力の点におけるユニークさを強調しています。

特性

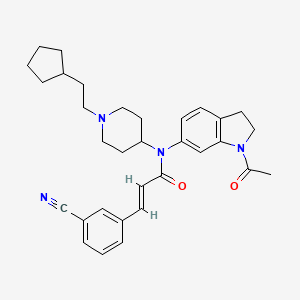

IUPAC Name |

(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4O2/c1-24(37)35-20-14-28-10-11-30(22-31(28)35)36(32(38)12-9-26-7-4-8-27(21-26)23-33)29-15-18-34(19-16-29)17-13-25-5-2-3-6-25/h4,7-12,21-22,25,29H,2-3,5-6,13-20H2,1H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEJCLDJIFTPPH-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)C=CC5=CC(=CC=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)/C=C/C5=CC(=CC=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438082 | |

| Record name | JNJ-5207787 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683746-68-1 | |

| Record name | N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-(1-(2-cyclopentyl-ethyl)-piperidin-4yl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0683746681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-5207787 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-5207787 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW44B6FA0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

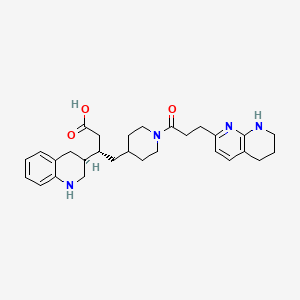

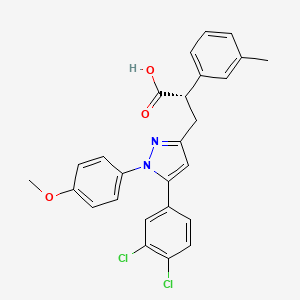

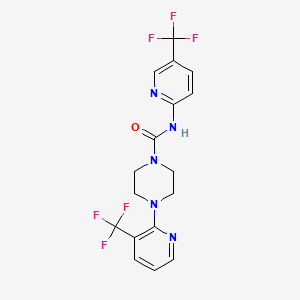

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for JNJ-5207787?

A: this compound acts as a potent and selective antagonist of the neuropeptide Y Y2 receptor (Y2). [, , ] This means it binds to the Y2 receptor and blocks the binding of its natural ligands, such as neuropeptide Y (NPY) and peptide YY (PYY), thereby inhibiting their downstream effects. [, , ]

Q2: How selective is this compound for the Y2 receptor compared to other NPY receptor subtypes?

A: this compound demonstrates high selectivity for the Y2 receptor. In radioligand binding assays, it showed over 100-fold selectivity for the Y2 receptor over other NPY receptor subtypes, including Y1, Y4, and Y5. [, , ] This selectivity was further confirmed through in vitro receptor autoradiography in rat brain tissue sections. [, , ]

Q3: What evidence supports the antagonist activity of this compound on Y2 receptors?

A: The antagonist activity of this compound was demonstrated through its ability to inhibit PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding in KAN-Ts cells, which endogenously express Y2 receptors. [, ] This inhibition was further confirmed through autoradiography in rat brain sections, where this compound effectively blocked PYY-stimulated [35S]GTPγS binding in brain regions known to express Y2 receptors, such as the hypothalamus, hippocampus, and substantia nigra. [, ]

Q4: Does this compound effectively penetrate the brain after systemic administration?

A: Yes, following intraperitoneal administration in rats (30 mg/kg), this compound demonstrated good brain penetration, reaching a Cmax of 1351 ± 153 ng/ml at 30 minutes post-administration. [, ] Ex vivo receptor autoradiography further confirmed the compound's ability to occupy Y2 receptor binding sites in the brain after systemic administration. [, ]

Q5: What is the significance of this compound in epilepsy research?

A: Research suggests that epileptic seizures induce overexpression of NPY, which might contribute to epileptic tolerance. [] A study using a mouse model of spontaneous recurrent seizures (SRS) found that this compound, when co-administered with a low dose of pentylenetetrazol (PTZ), significantly increased the number of seizures in epileptic mice. [] This suggests that blocking Y2 receptors with this compound might interfere with the protective effect of seizure-induced NPY overexpression, highlighting the potential role of Y2 receptors in modulating seizure susceptibility. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine](/img/structure/B1673001.png)